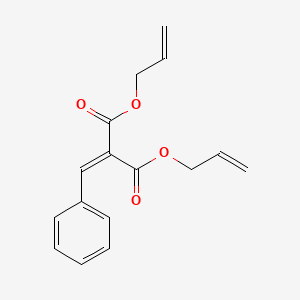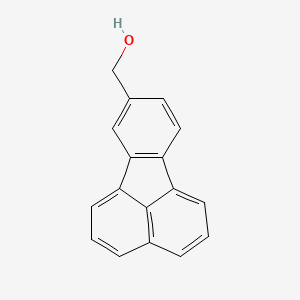![molecular formula C13H13NO2 B13814118 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone is an organic compound with the molecular formula C13H13NO2 It is a benzofuran derivative characterized by the presence of a dimethylamino group and a propenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone typically involves the reaction of dimethylamine with a suitable precursor, such as 3-chloro-1,2-propanediol, under basic conditions. The reaction is carried out in a solvent mixture of water and methanol, with sodium methoxide as the base. The reaction mixture is stirred at room temperature, followed by heating to reflux to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and ligands.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share a similar structure but contain a thione group instead of a benzofuranone moiety.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms and exhibit similar chemical reactivity.
Uniqueness
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-[3-(dimethylamino)prop-2-enylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C13H13NO2/c1-14(2)9-5-7-11-10-6-3-4-8-12(10)16-13(11)15/h3-9H,1-2H3 |
InChI Key |
BPKSXTSMWQFXME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


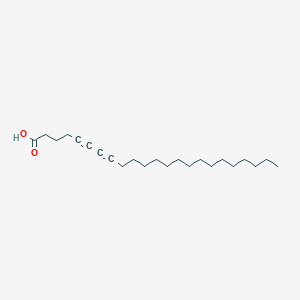

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
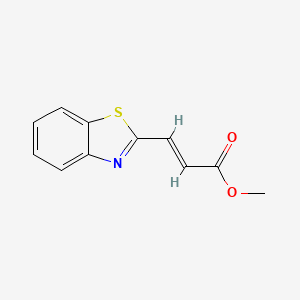

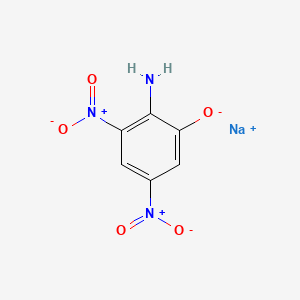

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
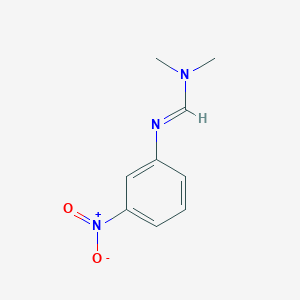
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
